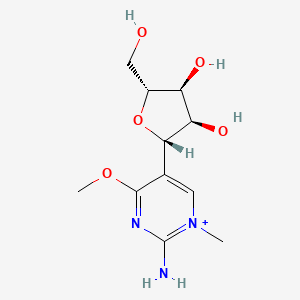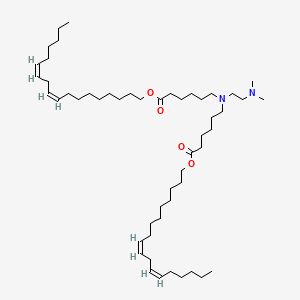![molecular formula C18H17BrO4 B13364219 (2E)-3-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B13364219.png)
(2E)-3-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]phenyl}prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]phenyl}-2-propenoic acid is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a propenoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]phenyl}-2-propenoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a methoxy-substituted benzyl alcohol, followed by etherification with 2-methylbenzyl bromide. The resulting intermediate is then subjected to a Wittig reaction to introduce the propenoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
(2E)-3-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]phenyl}-2-propenoic acid undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The propenoic acid moiety can be reduced to form a saturated carboxylic acid.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while substitution of the bromine atom with an amine can form an amine derivative.
科学的研究の応用
(2E)-3-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]phenyl}-2-propenoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (2E)-3-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]phenyl}-2-propenoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
(2E)-3-{3-chloro-5-methoxy-4-[(2-methylbenzyl)oxy]phenyl}-2-propenoic acid: Similar structure but with a chlorine atom instead of bromine.
(2E)-3-{3-bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]phenyl}-2-propenoic acid: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The uniqueness of (2E)-3-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]phenyl}-2-propenoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, methoxy group, and propenoic acid moiety allows for a wide range of chemical modifications and applications.
特性
分子式 |
C18H17BrO4 |
|---|---|
分子量 |
377.2 g/mol |
IUPAC名 |
(E)-3-[3-bromo-5-methoxy-4-[(2-methylphenyl)methoxy]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C18H17BrO4/c1-12-5-3-4-6-14(12)11-23-18-15(19)9-13(7-8-17(20)21)10-16(18)22-2/h3-10H,11H2,1-2H3,(H,20,21)/b8-7+ |
InChIキー |
SROQHVSSCXRJHO-BQYQJAHWSA-N |
異性体SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2Br)/C=C/C(=O)O)OC |
正規SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2Br)C=CC(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-(Benzo[d]oxazol-2-yl)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13364140.png)

![N-[4-(acetylamino)-3-methoxyphenyl]cyclohexanecarboxamide](/img/structure/B13364164.png)
![propyl 4-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13364167.png)
![2-(2-{3-[(Ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl methyl ether](/img/structure/B13364175.png)
![(R)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine](/img/structure/B13364183.png)

![6-[(E)-2-(4-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364196.png)

![5-methyl-8-nitro-5H-pyrido[1,2-a]benzimidazol-10-ium](/img/structure/B13364204.png)
![3-[(Methylsulfanyl)methyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364206.png)
![N-(4-chlorobenzyl)-2-{[2-methyl-1-(3-methylbutyl)-4-oxo-1,4-dihydropyridin-3-yl]oxy}acetamide](/img/structure/B13364212.png)
![4-ethyl-3-phenylpyridazino[4,3-c]quinolin-5(6H)-one](/img/structure/B13364217.png)

